

A Comprehensive Toxicological Profile of 2,5-Ditert-butylhydroquinone (DTBHQ)

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Compound of Interest

Compound Name: 2,5-Di-tert-butylhydroquinone

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Di-tert-butylhydroquinone (DTBHQ), CAS No. 88-58-4, is a synthetic phenolic compound belonging to the hydroquinone family. It is characterized by two tert-butyl groups attached to the hydroquinone structure, which enhances its lipophilicity and antioxidant properties. DTBHQ is utilized primarily as an antioxidant and stabilizer in various industrial applications, including polymers, elastomers, and oils. Due to its potential for human exposure, a thorough understanding of its toxicological profile is essential for risk assessment and ensuring safe handling and use.

This technical guide provides a detailed overview of the toxicological data for DTBHQ, focusing on quantitative endpoints, experimental methodologies, and mechanisms of action. The information is intended to serve as a critical resource for professionals in research, drug development, and chemical safety.

Quantitative Toxicological Data

The following tables summarize the key quantitative toxicological endpoints for **2,5-Di-tert-butylhydroquinone**.

Table 1: Acute Toxicity



Test Type	Species	Route	Value	Reference(s)
LD50	Rat	Oral	800 - 1,600 mg/kg	[1]
LD ₅₀	Rat (female)	Oral	50 - 300 mg/kg	
LDLo	Rat	Oral	800 mg/kg	[2]
LD50	Mouse	Oral	800 - 1,000 mg/kg	[3]
LD ₅₀	Guinea Pig	Dermal	> 21,000 mg/kg	[1]

LD50: Median Lethal Dose; LDLo: Lowest Published Lethal Dose

Table 2: Irritation and Sensitization

Endpoint	Species	Result	GHS Classification	Reference(s)
Skin Irritation	Rabbit	Slight to moderate irritant	Category 2: Causes skin irritation	[3]
Eye Irritation	Rabbit	Strong irritant	Category 2: Causes serious eye irritation	[3]
Skin Sensitization	Guinea Pig	Sensitizer	Category 1: May cause an allergic skin reaction	[3]

GHS: Globally Harmonized System of Classification and Labelling of Chemicals

Table 3: Genotoxicity and Carcinogenicity



Assay	Test System	Result	Reference(s)
Ames Test	S. typhimurium	Data not available in cited literature; predicted to be non-mutagenic.	[4]
Carcinogenicity	N/A	Not classified as a carcinogen by IARC, NTP, or OSHA. Predicted to be non-carcinogenic.	[4]

Note: There is a notable lack of published, peer-reviewed genotoxicity and carcinogenicity studies specifically for DTBHQ. Data for the related compound tert-butylhydroquinone (TBHQ) is more extensive but shows conflicting results.[5][6][7]

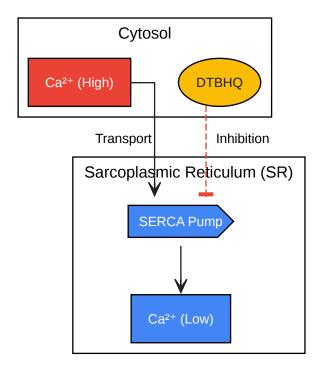
Mechanisms of Action and Signaling Pathways

DTBHQ exerts its biological effects through multiple mechanisms, primarily related to calcium homeostasis and inflammatory pathways.

1. Inhibition of SERCA

DTBHQ is a known inhibitor of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) enzyme.[8] SERCA pumps are responsible for transporting Ca²⁺ ions from the cytosol into the sarcoplasmic/endoplasmic reticulum, a critical step in maintaining low cytosolic calcium levels and replenishing intracellular stores. By inhibiting SERCA, DTBHQ disrupts calcium sequestration, leading to an elevation of intracellular calcium concentrations. This disruption of Ca²⁺ homeostasis can trigger a cascade of downstream cellular events, including effects on muscle contraction, cell signaling, and apoptosis.[8][9][10]





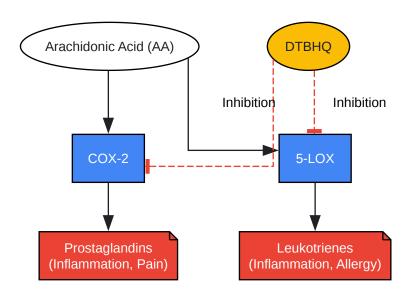
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Caption: DTBHQ inhibits the SERCA pump, preventing Ca²⁺ transport into the SR.

2. Inhibition of Arachidonic Acid Metabolism

DTBHQ has been shown to inhibit key enzymes in the arachidonic acid (AA) metabolic pathway. Specifically, it is a dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[11] These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are potent pro-inflammatory mediators. By blocking both pathways, DTBHQ can significantly attenuate inflammatory responses. This dual-inhibition mechanism is a subject of interest for the development of novel anti-inflammatory agents with potentially improved safety profiles compared to traditional NSAIDs.[12][13][14]





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Caption: DTBHQ inhibits COX-2 and 5-LOX, blocking inflammatory mediator synthesis.

Experimental Protocols

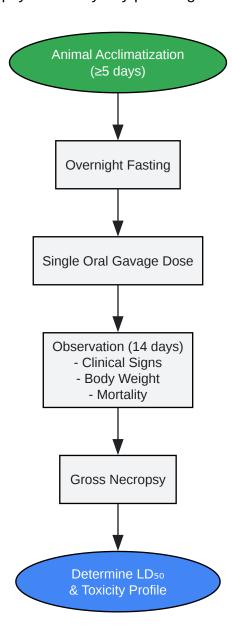
Detailed methodologies for key toxicological assessments are provided below, based on internationally recognized guidelines (e.g., OECD Test Guidelines).

Acute Oral Toxicity Study (e.g., OECD 420, 423, or 425)

- Objective: To determine the acute oral toxicity (LD50) of a substance.
- Test System: Typically young adult rats (e.g., Sprague-Dawley or Wistar strain), often a single sex (females are generally preferred).
- Methodology:
 - Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.
 - Fasting: Animals are fasted overnight (food, but not water, is withheld) prior to dosing.
 - Dose Administration: The test substance is administered in a single dose by oral gavage.
 The vehicle used (e.g., corn oil, water) depends on the substance's solubility.



- Dose Levels: A stepwise procedure is used. For example, in the Fixed Dose Procedure (OECD 420), dosing starts at a level expected to produce some signs of toxicity without mortality (e.g., 5, 50, 300, 2000 mg/kg). Subsequent dosing depends on the observed outcomes.
- Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior), and body weight changes for at least 14 days.
- Necropsy: All animals (those that die during the study and survivors at termination) are subjected to a gross necropsy to identify any pathological changes.





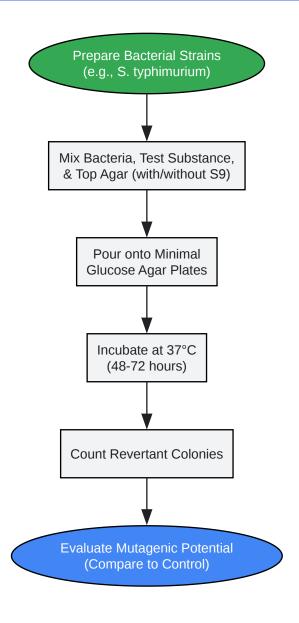
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Caption: Workflow for a typical acute oral toxicity study.

In Vitro Genotoxicity: Bacterial Reverse Mutation Test (Ames Test; e.g., OECD 471)

- Objective: To detect gene mutations induced by a chemical substance.
- Test System: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and tryptophan-dependent Escherichia coli (e.g., WP2 uvrA).
- Methodology:
 - Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix, a rat liver homogenate) to mimic mammalian metabolism.
 - Exposure: The bacterial strains are exposed to the test substance at various concentrations, along with positive and negative (vehicle) controls.
 - Plate Incorporation Method: The bacteria, test substance, and S9 mix (if used) are mixed with molten top agar and poured onto minimal glucose agar plates.
 - Incubation: Plates are incubated at 37°C for 48-72 hours.
 - Scoring: Only bacteria that have undergone a reverse mutation (revertants) can synthesize the required amino acid and form visible colonies. The number of revertant colonies is counted.
 - Evaluation: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control, typically at least a two-fold increase.





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Caption: Workflow for the bacterial reverse mutation (Ames) test.

In Vitro Genotoxicity: Micronucleus Test (e.g., OECD 487)

- Objective: To detect chromosomal damage (clastogenicity) or whole chromosome loss (aneugenicity).[15]
- Test System: Mammalian cell lines (e.g., CHO, V79, L5178Y) or primary human lymphocytes.

Foundational & Exploratory

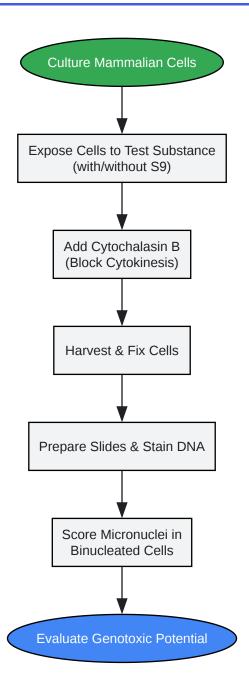




Methodology:

- Cell Culture & Exposure: Proliferating cells are exposed to the test substance at various concentrations, with and without S9 metabolic activation.
- Cytokinesis Block: Cytochalasin B is added to the culture medium. This inhibits cytokinesis (the final step of cell division) but not nuclear division, resulting in the accumulation of binucleated cells.[15]
- Harvesting: After an appropriate incubation period (allowing for at least one cell division),
 cells are harvested.
- Slide Preparation & Staining: Cells are fixed, and the cytoplasm is preserved. Slides are prepared and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
- Scoring: At least 2000 binucleated cells per concentration are scored under a microscope for the presence of micronuclei. Micronuclei are small, membrane-bound DNA fragments separate from the main nuclei.
- Evaluation: A substance is considered genotoxic if it causes a significant, concentrationdependent increase in the frequency of micronucleated cells.





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Caption: Workflow for the in vitro micronucleus test.

Conclusion

2,5-Di-tert-butylhydroquinone presents a multifaceted toxicological profile. It is classified as harmful if swallowed, a skin and serious eye irritant, and a skin sensitizer.[3] While data on its genotoxic and carcinogenic potential are limited, its mechanisms of action are better characterized. DTBHQ's ability to inhibit SERCA pumps and the COX-2/5-LOX pathways



highlights its significant impact on cellular calcium signaling and inflammation. These well-defined mechanisms make it a useful tool for pharmacological research but also underscore the need for caution in handling and exposure. Further research, particularly in the areas of genotoxicity and long-term repeated dose toxicity, is required to complete a comprehensive risk assessment for this compound.

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- To cite this document: BenchChem. [A Comprehensive Toxicological Profile of 2,5-Di-tert-butylhydroquinone (DTBHQ)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12687330#toxicological-data-of-2-5-di-tert-butylhydroquinone]

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